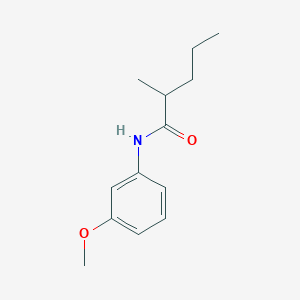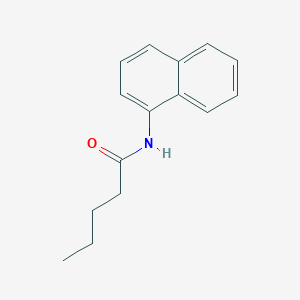
N-1-naphthylpentanamide
Descripción general
Descripción
N-1-naphthylpentanamide, also known as NPP, is a chemical compound that belongs to the class of amides. It is a white crystalline powder that is soluble in organic solvents. NPP has been extensively studied for its potential use in scientific research due to its unique properties and mechanism of action.
Mecanismo De Acción
N-1-naphthylpentanamide binds to the hydrophobic pockets of proteins and induces conformational changes, leading to alterations in protein-protein interactions. This mechanism of action has been studied in various proteins, including the tumor suppressor protein p53.
Biochemical and Physiological Effects:
This compound has been shown to have significant effects on the activity of various enzymes, including proteases and kinases. It has also been studied for its potential as an anti-cancer agent due to its ability to inhibit protein-protein interactions involved in cancer progression.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-1-naphthylpentanamide has several advantages for use in lab experiments, including its high selectivity for specific proteins and its ability to induce conformational changes in proteins. However, it also has limitations, including its potential toxicity and the need for careful handling due to its sensitivity to light and air.
Direcciones Futuras
There are several future directions for research involving N-1-naphthylpentanamide, including the development of new fluorescent probes for detecting protein conformational changes and the exploration of its potential as an inhibitor of protein-protein interactions involved in various diseases. Additionally, further studies are needed to investigate the potential toxicity and safety of this compound for use in clinical settings.
In conclusion, this compound is a unique chemical compound that has significant potential for use in scientific research. Its mechanism of action and effects on protein activity make it an important tool for studying various cellular processes and diseases. Further research is needed to fully explore its potential applications and limitations.
Aplicaciones Científicas De Investigación
N-1-naphthylpentanamide has been widely used in scientific research due to its potential as a fluorescent probe for detecting protein conformational changes. It has also been studied for its potential as an inhibitor of protein-protein interactions, which are important in various cellular processes.
Propiedades
IUPAC Name |
N-naphthalen-1-ylpentanamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17NO/c1-2-3-11-15(17)16-14-10-6-8-12-7-4-5-9-13(12)14/h4-10H,2-3,11H2,1H3,(H,16,17) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FOZJTWQCZFOTMH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(=O)NC1=CC=CC2=CC=CC=C21 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



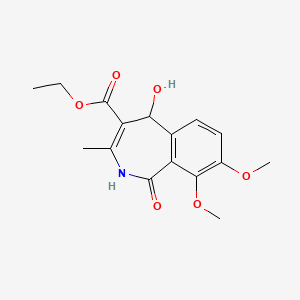
![2-(4-chlorophenyl)-N-{5-[(4-nitrophenyl)sulfonyl]-1,3-thiazol-2-yl}acetamide](/img/structure/B3953350.png)
![2-[(4-methyl-2-oxo-2H-chromen-7-yl)oxy]-N-(3-methylphenyl)acetamide](/img/structure/B3953371.png)
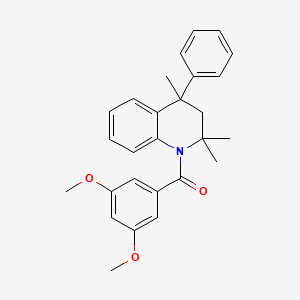
![2-(15-methyl-16,18-dioxo-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaen-17-yl)phenyl phenylacetate](/img/structure/B3953384.png)
![3-allyl-5-{2-[(3,4-dichlorobenzyl)oxy]benzylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B3953387.png)
![3-allyl-5-[2-(2-methyl-3-phenoxypropoxy)benzylidene]-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B3953388.png)
![4-amino-N-[4-(dimethylamino)phenyl]-2-({2-[(4-methoxyphenyl)amino]-2-oxoethyl}thio)-1,3-thiazole-5-carboxamide](/img/structure/B3953393.png)
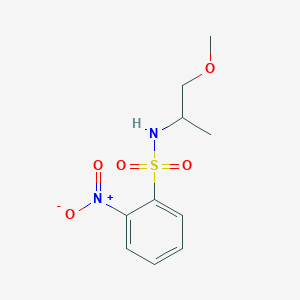
![N-{[(5-sec-butyl-2-hydroxyphenyl)amino]carbonothioyl}-1-naphthamide](/img/structure/B3953401.png)
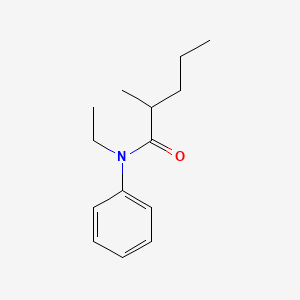
![2-{[7-(3-methyl-1-piperidinyl)-4-nitro-2,1,3-benzoxadiazol-5-yl]amino}phenol](/img/structure/B3953422.png)
![2-chloro-N-{4-[4-methyl-5-(methylthio)-4H-1,2,4-triazol-3-yl]phenyl}benzamide](/img/structure/B3953424.png)
